4-Azatricyclo[5.2.2.0,2,6]undecane hydrochloride
Overview
Description
4-Azatricyclo[5.2.2.0,2,6]undecane hydrochloride is a heterocyclic compound with the molecular formula C₁₀H₁₈ClN. It is known for its unique tricyclic structure, which includes a nitrogen atom integrated into the ring system. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine .
Mechanism of Action
Target of Action
It is known that similar compounds, such as arylpiperazine derivatives, show high affinity for α1-adrenergic, dopaminergic, and serotoninergic receptors .
Mode of Action
It is known that similar compounds, such as arylpiperazine derivatives, interact with their targets to inhibit the multiplication of hiv-1 in acutely infected mt-4 cells .
Biochemical Pathways
Similar compounds, such as arylpiperazine derivatives, are known to affect various biological activities, including antiviral, anticancer, antioxidative, antibacterial, and antiarrhythmic activities .
Result of Action
Similar compounds, such as arylpiperazine derivatives, are known to exhibit inhibitory effects against the multiplication of hiv-1 in acutely infected mt-4 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azatricyclo[5.2.2.0,2,6]undecane hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclohex-2-en-1-one with maleimide in the presence of p-toluenesulfonic acid and isopropenyl acetate. This reaction forms an intermediate, which is then hydrolyzed to yield the desired compound .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Azatricyclo[5.2.2.0,2,6]undecane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitrogen-containing ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
4-Azatricyclo[5.2.2.0,2,6]undecane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
4-Azatricyclo[4.3.1.13,8]undecane: Another tricyclic compound with similar structural features but different biological activities.
4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-trione: Known for its potential pharmacological applications, particularly in antiviral research
Uniqueness
4-Azatricyclo[5.2.2.0,2,6]undecane hydrochloride is unique due to its specific tricyclic structure and the presence of a nitrogen atom within the ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-azatricyclo[5.2.2.02,6]undecane;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N.ClH/c1-2-8-4-3-7(1)9-5-11-6-10(8)9;/h7-11H,1-6H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTCSHZVGJMSRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C3C2CNC3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955553-56-6 | |
Record name | 4-azatricyclo[5.2.2.0,2,6]undecane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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